molecular formula C21H28O2 B084743 4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol CAS No. 13044-18-3

4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol

Cat. No. B084743
CAS RN: 13044-18-3
M. Wt: 312.4 g/mol
InChI Key: OJYXCTGERVXAHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on similar compounds shows that synthesis often involves complex organic reactions. For instance, the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involved condensation reactions and was characterized by various spectroscopic techniques (Singh et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been performed using X-ray crystallography and spectroscopic techniques. For example, the molecular structure of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate was elucidated using single-crystal X-ray structure analysis (Ramazani et al., 2019).

Chemical Reactions and Properties

Chemical reactions and properties can be complex, involving interactions like hydrogen bonding and resonance. For example, in the case of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, detailed quantum chemical calculations were used to evaluate its formation and properties (Singh et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are typically analyzed using spectroscopy and crystallography. For instance, the spectroscopic and electrochemical properties of similar diaryl quinone methides were studied, providing insights into their solvatochromic and acid-base properties (Sarma et al., 2007).

Chemical Properties Analysis

Chemical properties like reactivity, stability, and interaction with other chemicals are often analyzed using a combination of experimental and theoretical methods. The study on ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate used density functional theory (DFT) and spectroscopic techniques for this analysis (Singh et al., 2013).

Scientific Research Applications

Lignin Model Compounds Study

Lignin, a complex organic polymer found in the cell walls of plants, has been the subject of studies aiming to understand its breakdown. A review by Yokoyama (2015) focused on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds. The study highlights the significance of the γ-hydroxymethyl group in the breakdown process and the discovery of new reaction mechanisms during acidolysis, suggesting potential applications in biomass conversion technologies (Yokoyama, 2015).

Parabens in Aquatic Environments

Parabens, esters of para-hydroxybenzoic acid, are widely used as preservatives and have been studied for their behavior and fate in aquatic environments. Research by Haman et al. (2015) reviews the occurrence, fate, and behavior of parabens, highlighting their ubiquity and the need for further studies on their toxicity and environmental impact, pointing towards a broader understanding of phenolic compounds in ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).

Alkylphenol Ethoxylates Degradation

Ying, Williams, and Kookana (2002) conducted a review on the environmental fate of alkylphenol ethoxylates (APEs), focusing on their degradation into more persistent compounds such as nonylphenol and octylphenol. This study provides insight into the challenges and mechanisms involved in the degradation of phenolic compounds, which could be relevant for understanding the fate of similar chemicals (Ying, Williams, & Kookana, 2002).

Plant Biomass to Furan Derivatives

Chernyshev, Kravchenko, and Ananikov (2017) reviewed the conversion of plant biomass into furan derivatives, including 5-Hydroxymethylfurfural (HMF), from hexose carbohydrates and lignocellulose. This research underlines the potential of plant-derived chemicals in replacing non-renewable hydrocarbon sources, showcasing the significance of hydroxyl and methyl groups in chemical synthesis from biomass (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many phenols are toxic and can cause burns .

properties

IUPAC Name

4-[3-(4-hydroxy-3,5-dimethylphenyl)pentan-3-yl]-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-7-21(8-2,17-9-13(3)19(22)14(4)10-17)18-11-15(5)20(23)16(6)12-18/h9-12,22-23H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYXCTGERVXAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC(=C(C(=C1)C)O)C)C2=CC(=C(C(=C2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372678
Record name 4,4'-(Pentane-3,3-diyl)bis(2,6-dimethylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol

CAS RN

13044-18-3
Record name 4,4'-(Pentane-3,3-diyl)bis(2,6-dimethylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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